N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-12-7-5-11(6-8-12)9-18-15(20)10-19-16(21)13-3-1-2-4-14(13)24(19,22)23/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGUYQPRJRMWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzylamine with 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the benzothiazole ring.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can produce various fluorophenyl-substituted compounds.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Saccharin-Based Derivatives
Several saccharin derivatives share the 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl group but differ in substituents (Table 1):
Key Observations :
- Methyl or tert-butyl substituents (e.g., compounds 50–52) may reduce metabolic degradation but lack the electronic effects of fluorine .
Structural Analogs with 4-Fluorophenyl Groups
Compounds with 4-fluorophenyl moieties exhibit diverse bioactivities (Table 2):
Key Observations :
- The benzothiazole-trioxide core in the target compound distinguishes it from benzofuran or imidazolidinone systems, offering unique hydrogen-bonding capabilities via sulfonamide oxygen atoms .
- Fluorine’s electron-withdrawing effect may enhance binding to aromatic interaction sites in target proteins compared to bromine or methyl groups .
Crystallographic Data
- SCP-1 (N-(4-hydroxyphenyl)-2-(...)acetamide) crystallizes in the orthorhombic space group Pna2₁ with a dihedral angle of 84.9° between the benzothiazole and phenol rings, influencing π-stacking interactions .
- Hydrogen-bonding patterns (N–H⋯O and O–H⋯O) in SCP-1 stabilize its crystal lattice, a feature likely shared with the target compound due to the common sulfonamide group .
Pharmacological and Physicochemical Properties
Pharmacokinetics
- SCP-1 exhibits a shorter elimination half-life (t₁/₂) than acetaminophen, attributed to its hydroxyl group’s susceptibility to glucuronidation .
- The 4-fluorophenyl group in the target compound may reduce phase I metabolism (e.g., cytochrome P450 oxidation), extending t₁/₂ compared to SCP-1 .
Bioactivity Trends
Biological Activity
N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C17H15FN2O4S
- Molecular Weight : 362.4 g/mol
- IUPAC Name : N-[(4-fluorophenyl)methyl]-N-methyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
The biological activity of this compound is primarily linked to its interaction with cellular macromolecules and enzymes involved in metabolic pathways. It has been observed to induce the expression of cytochrome P450 enzymes in sensitive cancer cells, which is essential for its antiproliferative effects through DNA adduct formation .
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Fluorinated Benzothiazoles : These compounds have shown potent antiproliferative effects against sensitive cancer cells without a biphasic dose-response relationship . The metabolism of these compounds leads to the formation of reactive species that bind covalently to cellular components.
Enzyme Interaction
The compound's interaction with cytochrome P450 enzymes suggests a mechanism where it may enhance metabolic activation leading to increased cytotoxicity in cancer cells. Specifically:
- CYP Induction : The induction of CYP1A1 and CYP1B1 mRNA expression in sensitive cells has been documented, indicating a pathway for enhanced drug metabolism and potential therapeutic efficacy .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives:
- Study on Fluorinated Benzothiazoles : Research demonstrated that fluorinated derivatives possess enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to improved binding affinity and metabolic stability .
- Antiproliferative Assays : In vitro assays have shown that this compound exhibits significant cytotoxicity against breast and renal cancer cell lines when compared to standard chemotherapeutics .
Data Summary Table
| Biological Activity | Observations |
|---|---|
| Antiproliferative Activity | Significant cytotoxic effects on sensitive cancer cell lines |
| CYP Enzyme Induction | Induces CYP1A1 and CYP1B1 mRNA expression in sensitive cells |
| Metabolic Activation | Forms reactive metabolites leading to DNA adduct formation |
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Sulfonation | Acetic acid | 80–100°C | H₂O₂ | 60–75% |
| Amide coupling | DMF | 0–5°C | EDC/HOBt | 45–65% |
Basic: How is structural characterization performed for this compound?
Rigorous spectroscopic and analytical methods are required:
- NMR : ¹H/¹³C NMR confirms the fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 389.08) .
- X-ray crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and confirms the planar benzothiazole-trioxo moiety .
Basic: What preliminary biological assays are recommended for activity screening?
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting COX-2 or kinases, given the compound’s structural similarity to known inhibitors .
Advanced: How can synthetic yield be optimized while avoiding byproducts?
- Temperature control : Lower temperatures (<10°C) during amide coupling reduce racemization .
- Protective groups : Use Boc or Fmoc groups on reactive amines to prevent unwanted nucleophilic attacks .
- Purification : Gradient flash chromatography (hexane:EtOAc) or preparative HPLC (C18 column, 0.1% TFA) isolates the target compound from sulfonic acid byproducts .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions or impurity profiles:
- Replicate assays : Perform dose-response curves in triplicate under standardized conditions (pH 7.4, 37°C) .
- Purity validation : Use HPLC (≥95% purity) and elemental analysis to exclude batch-specific artifacts .
- Structural analogs : Compare activity with derivatives (e.g., replacing the fluorophenyl group with chlorophenyl) to identify pharmacophores .
Q. Table 2: Analog Comparison for SAR Analysis
| Analog | Substituent | Bioactivity (IC₅₀, μM) | Key Interaction |
|---|---|---|---|
| 1 | 4-Fluorophenyl | 12.3 ± 1.2 | Hydrogen bonding with COX-2 |
| 2 | 4-Chlorophenyl | 8.7 ± 0.9 | Enhanced hydrophobic binding |
Advanced: What mechanistic studies elucidate its interaction with biological targets?
- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key residues (e.g., Arg120, Tyr355) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced: How does structural modification impact stability under physiological conditions?
- pH stability : Test solubility and degradation in buffers (pH 1–10) via UV-Vis spectroscopy. The sulfonamide group may hydrolyze at pH > 9 .
- Light sensitivity : Conduct accelerated stability studies (ICH guidelines) to identify photodegradation products .
- Pro-drug strategies : Introduce ester moieties to enhance bioavailability, with hydrolysis studies in plasma .
Advanced: What computational methods predict its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
